![molecular formula C11H12ClN3OS B1349522 5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol CAS No. 26438-54-0](/img/structure/B1349522.png)
5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol (CPMET) is a small molecule that has been studied extensively in the field of synthetic organic chemistry. CPMET has been used as a starting material in various synthetic reactions, as well as in the synthesis of other compounds. It has also been used as a ligand in coordination chemistry and as a catalyst in organic reactions. In addition, CPMET has been studied for its potential applications in medicinal chemistry, due to its interesting biochemical and physiological effects.
科学的研究の応用
Synthesis and Modification
- The synthesis of 5-substituted 4-phenyl-4H-1,2,4-triazole-3-thiols involves reactions with various compounds to afford new 3-sulfanyl-1,2,4-triazoles. Aminomethylation and interaction with formalin and acrylonitrile have resulted in the formation of different sulfanyl derivatives (Kaldrikyan et al., 2016).
- Research has led to the alkylation of 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol to produce new compounds with potential applications in chemistry and pharmacology (Wurfer & Badea, 2021).
Biological Activities
- Studies have shown that derivatives of 1,2,4-triazole-3-thiol bearing hydrazone moiety exhibit cytotoxicity against cancer cell lines, including melanoma, breast, and pancreatic cancer. Certain compounds were identified as highly active, suggesting their potential as antimetastatic candidates (Šermukšnytė et al., 2022).
- Benzimidazole derivatives bearing 1,2,4-triazole have been investigated as EGFR inhibitors, showing potential anti-cancer activity through molecular docking studies (Karayel, 2021).
- New 5-phenyl[1,2,4]triazole derivatives synthesized as ligands for the 5-HT1A serotonin receptor indicate the scope of triazole derivatives in developing new therapeutic agents (Salerno et al., 2004).
特性
IUPAC Name |
3-(4-chlorophenyl)-4-(2-methoxyethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3OS/c1-16-7-6-15-10(13-14-11(15)17)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYISYPBWKUQEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NNC1=S)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366937 |
Source


|
| Record name | 5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol | |
CAS RN |
26438-54-0 |
Source


|
| Record name | 5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


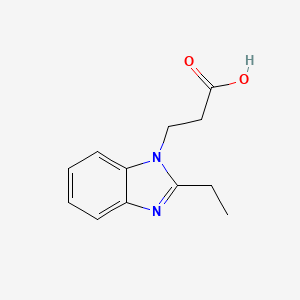
![1-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B1349443.png)
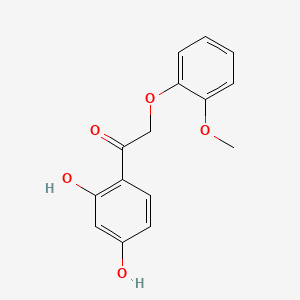
![2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1349453.png)

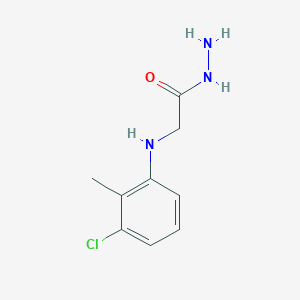
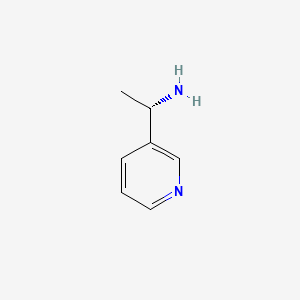
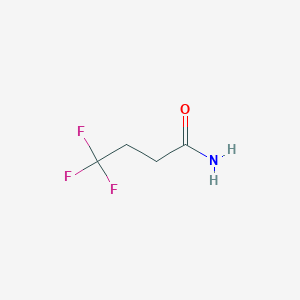
![2-(Chloromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1349470.png)
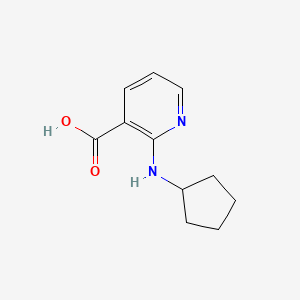
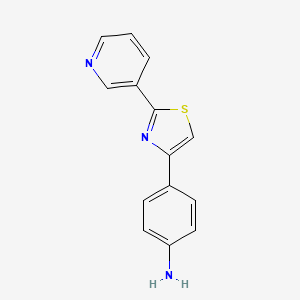
![2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B1349482.png)
